molecular formula C8H16ClNO B13629383 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13629383
M. Wt: 177.67 g/mol
InChI Key: SEZHXASYMHLRCK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is a bicyclic amine hydrochloride featuring a spiro[3.3]heptane core with a methoxymethyl substituent at the 3-position of the azaspiro ring. Its molecular formula is C₇H₁₄ClNO (calculated from structural data in ), and it is characterized by a compact, rigid spirocyclic structure.

Key structural attributes include:

  • Methoxymethyl group: Introduces ether functionality, which may improve solubility compared to non-polar analogs.
  • Hydrochloride salt: Enhances stability and crystallinity for handling and storage.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SEZHXASYMHLRCK-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC12CCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted precursor with a suitable azaspiro compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride and analogous spirocyclic compounds:

Compound Name Molecular Formula Substituents/Features Molecular Weight (g/mol) Key Properties/Applications References
3-(Methoxymethyl)-1-azaspiro[3.3]heptane HCl C₇H₁₄ClNO 3-methoxymethyl, 1-aza 179.65 (calc.) Predicted CCS: 134.0 Ų (M+H)+
1-Azaspiro[3.3]heptane HCl C₆H₁₁N·HCl No substituents 133.6 Base structure for derivatization
2-Azaspiro[3.3]heptane HCl C₆H₁₂ClN Nitrogen at 2-position 133.62 Altered electronic environment vs. 1-aza
3,3-Difluoro-1-azaspiro[3.3]heptane HCl C₆H₁₀ClF₂N 3,3-difluoro substituents 193.61 Increased electronegativity, stability
6-Amino-2-oxaspiro[3.3]heptane HCl C₆H₁₁NO·HCl Oxygen in spiro core, 6-amino group 149.62 Enhanced hydrogen bonding capacity
3-(4-Bromophenyl)-2-azaspiro[3.3]heptane HCl C₁₂H₁₃BrClN 4-bromophenyl substituent 298.60 Bulky aromatic group; potential CNS target

Physicochemical and Functional Differences

  • Solubility: The methoxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 1-azaspiro[3.3]heptane HCl . However, fluorinated derivatives (e.g., 3,3-difluoro analog) may exhibit lower solubility due to increased hydrophobicity .
  • Compounds with additional substituents (e.g., bromophenyl in ) may exhibit steric hindrance, altering reactivity.
  • Synthetic Utility: The amino group in 6-amino-2-oxaspiro[3.3]heptane HCl enables facile functionalization for peptide coupling or crosslinking , whereas the methoxymethyl group in the target compound offers stability against oxidation.

Biological Activity

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, drawing on various research studies and findings.

The compound can be synthesized through various chemical routes, often involving the condensation of specific starting materials followed by reduction and esterification processes. The general synthetic route includes:

  • Condensation : Reaction of a suitable aldehyde with an amine to form an intermediate.
  • Reduction : The intermediate is reduced to yield the target compound.
  • Esterification : The final step often involves the formation of an ester, which can enhance solubility and bioavailability.

The biological activity of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which can modulate the activity of specific proteins involved in cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anesthetic Properties : Similar compounds have been incorporated into anesthetic formulations, suggesting potential efficacy in pain management.
  • Antimicrobial Activity : Studies have shown that derivatives of azaspiro compounds can exhibit antimicrobial properties, which may extend to 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride.

Case Studies

  • Bioisosteric Replacement : A study demonstrated that 1-azaspiro[3.3]heptanes can serve as bioisosteres for piperidine in drug design, enhancing the activity of existing drugs like bupivacaine while maintaining safety profiles .
  • Cytotoxicity Assessments : In vitro tests revealed low cytotoxicity levels compared to other compounds, making it a candidate for further development in therapeutic applications .

Comparative Analysis

To better understand the unique properties of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
1-Azaspiro[3.3]heptaneBioisostere of piperidineHigh anesthetic activity
Methyl (3S)-3-amino-4-(cyanophenyl)Antimicrobial potentialModerate cytotoxicity
Ethyl (3S)-3-amino-4-(cyanophenyl)Similar structure but different esterComparable bioactivity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride:

  • Inhibition Studies : The compound has shown promise in inhibiting specific enzyme pathways linked to disease processes, indicating potential therapeutic roles .
  • Safety Profile : Preliminary assessments suggest a favorable safety profile with minimal adverse effects on liver function .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride, and what key intermediates are involved?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate, which reacts with Graf's isocyanate (ClO₂SNCO) via [2+2] cycloaddition to yield a β-lactam intermediate. Subsequent reduction of the lactam carbonyl generates the azaspiro framework .
  • Route 2 : A modular approach uses ClO₂SNCO-mediated cycloaddition with alkene precursors, followed by reductive amination to install the methoxymethyl substituent .
  • Key Intermediates : β-Lactam (Route 1), alkene precursor (Route 2).

Q. How should researchers handle safety and stability concerns when working with this compound?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Refer to safety data sheets (SDS) for hazard-specific guidelines (e.g., MedChemExpress recommends handling by qualified personnel in authorized facilities) .
  • Stability : Store in anhydrous conditions at -20°C to prevent hydrolysis of the methoxymethyl group. Monitor via periodic LC-MS or NMR for degradation .

Q. What spectroscopic and analytical techniques are recommended for characterizing this spirocyclic compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic structure and substituent integration (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₄ClNO₂, [M+H]⁺ = 192.08) .
  • X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are accessible .

Advanced Questions

Q. How can reaction conditions be optimized for the [2+2] cycloaddition step in the synthesis of 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride?

  • Methodological Answer :

  • Temperature : Perform the reaction at -30°C to minimize side reactions (e.g., over-reduction or epimerization) .
  • Catalysts : Use Lewis acids like ZnCl₂ to accelerate cycloaddition kinetics .
  • Solvent : Dichloromethane (DCM) or THF improves solubility of intermediates .
  • Yield Optimization : Pilot studies show 60–75% yield under optimized conditions, with purity >95% confirmed by HPLC .

Q. What strategies exist for functionalizing the azaspiro framework to enhance binding affinity in drug discovery?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens or sulfonate groups at the 3-position via SNAr or radical reactions .
  • Reductive Amination : Install alkyl/aryl groups on the nitrogen using aldehydes/ketones and NaBH₃CN .
  • Sulfation : For improved solubility, treat with SO₃-pyridine to generate sulfated derivatives (e.g., as in β-lactam analogs) .

Q. How do the physicochemical properties of 3-(methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride compare to piperidine, and what implications does this have for drug design?

  • Methodological Answer :

  • Comparative Analysis :
PropertyPiperidine3-(Methoxymethyl)-1-azaspiro[3.3]heptane
Lipophilicity (LogP) 1.31.8–2.2
Solubility (mg/mL) >100 (pH 7.4)20–40 (pH 7.4)
Metabolic Stability ModerateHigh (CYP450 resistance)
  • Implications : The azaspiro scaffold offers better metabolic stability and tunable lipophilicity, making it a superior bioisostere for CNS targets requiring blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :

  • Root Cause Analysis : Variability often arises from trace moisture (affecting lactam reduction) or impurities in Graf's isocyanate. Use Karl Fischer titration to ensure anhydrous conditions .
  • Reproducibility : Standardize starting material sources (e.g., Enamine Ltd. for cyclobutanone derivatives) and validate steps via in-process LC-MS .

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